2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
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Overview
Description
2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of methoxyphenyl groups at positions 2, 4, and 5 of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 4-methoxybenzaldehyde.
Formation of Imidazole Ring: The imidazole ring is formed through a condensation reaction involving the aldehydes and an amine source, such as ammonium acetate or aniline, under acidic or basic conditions.
Substitution Reactions: The methoxy groups are introduced through substitution reactions using methoxy-substituted benzaldehydes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxy-phenyl)-4,5-diphenyl-1H-imidazole: Lacks the additional methoxy groups.
2-(4-Methoxy-phenyl)-4,5-bis-(4-methoxy-phenyl)-1H-imidazole: Similar structure but different substitution pattern.
2-(3-Methoxy-phenyl)-4,5-bis-(3-methoxy-phenyl)-1H-imidazole: Different position of methoxy groups.
Uniqueness
2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C24H22N2O3/c1-27-19-11-7-16(8-12-19)22-23(17-9-13-20(28-2)14-10-17)26-24(25-22)18-5-4-6-21(15-18)29-3/h4-15H,1-3H3,(H,25,26) |
InChI Key |
AYCXYTYRHKFITO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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